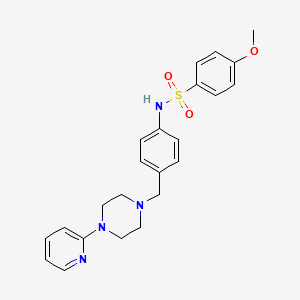

4-methoxy-N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-methoxy-N-[4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O3S/c1-30-21-9-11-22(12-10-21)31(28,29)25-20-7-5-19(6-8-20)18-26-14-16-27(17-15-26)23-4-2-3-13-24-23/h2-13,25H,14-18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAIUKMGMSCRGKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CN3CCN(CC3)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the pyridine ring and the sulfonamide group. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon for hydrogenation steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon or hydrogen gas.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of a nitro group results in an amine derivative.

Scientific Research Applications

4-methoxy-N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)benzenesulfonamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural and Functional Insights

Piperazine Substituents :

- Pyridinyl (target compound) vs. phenyl () or CF₃/Cl-substituted pyridinyl (): Electron-deficient groups (e.g., CF₃, Cl) enhance receptor binding but may reduce solubility. Pyridinyl offers balanced hydrophilicity .

- Impact on Bioactivity : Piperazine-linked sulfonamides often target enzymes (e.g., carbonic anhydrase) or neurotransmitter receptors. For example, trifluoromethyl groups () are common in kinase inhibitors .

Linker Variations: Methylene (target) vs.

Sulfonamide vs. Urea/Amide Cores :

- Sulfonamides (target, ) exhibit stronger hydrogen-bonding capacity than ureas () or amides (), influencing target engagement .

Halogen/CF₃ Effects :

- Chloro/fluoro substituents () enhance metabolic stability and lipophilicity, critical for blood-brain barrier penetration in CNS-targeted agents .

Biological Activity

The compound 4-methoxy-N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)benzenesulfonamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The structure of the compound can be represented as follows:

The primary mechanism of action for this compound involves the inhibition of acetylcholinesterase (AChE) . AChE is crucial in the cholinergic system, where it hydrolyzes acetylcholine (ACh), thereby regulating neurotransmission. By inhibiting AChE, the compound increases the availability of ACh, enhancing cholinergic transmission and potentially improving cognitive functions in conditions characterized by cholinergic deficits, such as Alzheimer’s disease .

Biological Activity Overview

The biological activities associated with this compound include:

- Anticancer Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting proliferation.

- Antimicrobial Effects : The sulfonamide moiety is known for its antibacterial properties, which could be relevant in treating bacterial infections.

- Neuroprotective Effects : By increasing acetylcholine levels, the compound may provide neuroprotection and enhance cognitive function .

Study on Acetylcholinesterase Inhibition

A study evaluated the potency of this compound against AChE. The results demonstrated a significant inhibition of AChE activity, leading to increased levels of acetylcholine in vitro. This suggests potential therapeutic applications in neurodegenerative diseases.

Cardiovascular Effects

Research involving isolated rat heart models indicated that derivatives of benzenesulfonamide, including this compound, could influence perfusion pressure and coronary resistance. The findings suggested that the compound might interact with calcium channels, leading to changes in cardiovascular dynamics .

Data Table: Summary of Biological Activities

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Theoretical models suggest favorable ADME characteristics, indicating good bioavailability and potential efficacy in clinical settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.